molecular formula C20H26N4O4S B2643025 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1705074-62-9

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2643025
CAS RN: 1705074-62-9
M. Wt: 418.51
InChI Key: RWTADFSNUSELHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Khalid et al. (2016) discusses the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting their biological activity. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme, and molecular docking studies were conducted to understand their binding affinities within human BChE protein active sites, indicating potential therapeutic applications (Khalid et al., 2016).

Anticancer Applications

Sica et al. (2019) explored the combination of oxidative phosphorylation (OXPHOS) inhibition with dimethyl α-ketoglutarate (DMKG) to induce cancer cell death. This study provides insights into how metabolic interventions can be used as therapeutic strategies against cancer (Sica et al., 2019).

Antimicrobial Activity

Another research by Khalid et al. (2016) focused on the anti-bacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

Research by Kaya et al. (2016) investigated the corrosion inhibition efficiency of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This study provides valuable information for developing new corrosion inhibitors (Kaya et al., 2016).

Antifungal Agents

Sangshetti and Shinde (2011) synthesized novel oxadiazole derivatives with antifungal properties. Some compounds showed comparable activity to standard antifungal agents, indicating their potential as new antifungal medications (Sangshetti & Shinde, 2011).

properties

IUPAC Name

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-23(2)29(26,27)17-9-7-16(8-10-17)20(25)24-11-3-4-14(13-24)12-18-21-19(22-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTADFSNUSELHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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